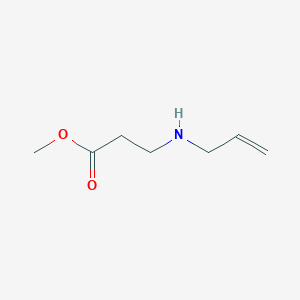

Methyl 3-(N-allylamino)propionate

Description

BenchChem offers high-quality Methyl 3-(N-allylamino)propionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(N-allylamino)propionate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(prop-2-enylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-3-5-8-6-4-7(9)10-2/h3,8H,1,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYVYXCZEYFXJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCNCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00618508 | |

| Record name | Methyl N-prop-2-en-1-yl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37732-74-4 | |

| Record name | N-2-Propen-1-yl-β-alanine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37732-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl N-prop-2-en-1-yl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of Methyl 3-(N-allylamino)propionate

Title: Advanced Synthesis & Characterization Guide: Methyl 3-(N-allylamino)propionate Document Type: Technical Whitepaper & Protocol Target Audience: Medicinal Chemists, Polymer Scientists, and Process Development Engineers

Abstract

Methyl 3-(N-allylamino)propionate (CAS: 37732-74-4) is a versatile secondary amine intermediate used critically in the synthesis of PAMAM dendrimers, functionalized hydrogels, and pharmaceutical building blocks.[1][2] Its synthesis via the aza-Michael addition of allylamine to methyl acrylate presents a classic chemoselectivity challenge: preventing the thermodynamically favorable formation of the bis-alkylated tertiary amine byproduct. This guide provides a field-validated protocol to maximize mono-addition selectivity (>95%), detailed characterization data, and a mechanistic breakdown of the reaction kinetics.

Retrosynthetic Analysis & Strategy

The synthesis relies on the aza-Michael addition , where allylamine acts as the nucleophile attacking the

The Chemoselectivity Challenge: The product, a secondary amine, is often more nucleophilic than the primary amine starting material due to the inductive electron-donating effect of the alkyl chain. This leads to a competitive consecutive reaction where the product reacts with another equivalent of methyl acrylate to form the bis-adduct (tertiary amine).

Strategic Control: To suppress bis-alkylation, the reaction kinetics must be manipulated by maintaining a high local concentration of the primary amine.

-

Stoichiometry: A large excess of allylamine (typically 3.0 – 5.0 equivalents) is required.

-

Temperature: Low temperature (0 °C) is used initially to control the exotherm and favor kinetic control.

-

Solvent: Methanol is the preferred solvent as it stabilizes the transition state via hydrogen bonding, facilitating proton transfer.

Experimental Protocol

Safety Warning: Allylamine is highly toxic, flammable, and a lachrymator. Methyl acrylate is a sensitizer and polymerizes readily. All operations must be performed in a functioning fume hood.

Materials:

-

Allylamine (Reagent Grade, >98%)

-

Methyl Acrylate (Stabilized with MEHQ)

-

Methanol (Anhydrous)

-

Radical Inhibitor: 4-Methoxyphenol (MEHQ) or BHT (optional for workup)

Step-by-Step Synthesis:

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a thermometer.

-

Amine Charge: Charge the flask with Allylamine (57.1 g, 1.0 mol, 5.0 equiv) and Methanol (100 mL). Cool the solution to 0 °C using an ice-water bath.

-

Addition: Dissolve Methyl Acrylate (17.2 g, 0.2 mol, 1.0 equiv) in Methanol (20 mL). Add this solution dropwise to the allylamine over 45–60 minutes .

-

Critical: Maintain internal temperature < 5 °C. Rapid addition promotes polymerization and bis-addition.

-

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours .

-

Monitoring: Check reaction progress via TLC (SiO2, 10% MeOH/DCM, ninhydrin stain) or GC-MS. Consumption of methyl acrylate should be quantitative.

-

-

Workup:

-

Concentrate the mixture on a rotary evaporator at 40 °C (bath temp) under reduced pressure (down to 20 mbar) to remove the solvent and the large excess of unreacted allylamine.

-

Note: Allylamine is volatile (bp 53 °C); ensure the cold trap is functioning efficiently to capture it.

-

-

Purification (Vacuum Distillation):

-

Transfer the crude yellow oil to a distillation setup.

-

Add a small crystal of MEHQ (inhibitor) to prevent acrylate polymerization during heating.

-

Distill under high vacuum (approx. 1–5 mmHg).

-

Collection: Collect the fraction boiling at 65–70 °C (at ~2 mmHg) . (Note: bp is approx. 160–170 °C at atm pressure).

-

-

Yield: Expected yield is 85–92% of a colorless to pale yellow liquid.

Process Visualization

Figure 1: Reaction Mechanism & Workflow

Caption: Aza-Michael addition pathway highlighting the critical branching point where excess amine prevents bis-alkylation.

Figure 2: Purification Logic

Caption: Purification workflow designed to separate the volatile excess amine and prevent thermal polymerization.

Characterization Data

The following data validates the structure of Methyl 3-(N-allylamino)propionate (

Spectroscopic Assignment Table

| Technique | Signal / Value | Assignment / Interpretation |

| Vinyl proton ( | ||

| Trans vinyl proton ( | ||

| Cis vinyl proton ( | ||

| Methyl ester protons ( | ||

| Allylic methylene ( | ||

| Propionate | ||

| Propionate | ||

| Amine proton ( | ||

| Carbonyl carbon ( | ||

| Allyl vinyl carbon ( | ||

| Allyl terminal carbon ( | ||

| Allylic methylene ( | ||

| Methoxy carbon ( | ||

| Propionate | ||

| Propionate | ||

| IR (Neat) | 3350 cm | N-H stretch (secondary amine). |

| 1735 cm | C=O stretch (ester). | |

| 1645 cm | C=C stretch (alkene). |

Troubleshooting & Optimization

-

Problem: Low Yield / Polymerization

-

Cause: Overheating during addition or distillation; lack of inhibitor.

-

Fix: Ensure internal temp < 5 °C during addition. Always add MEHQ (100–500 ppm) before distillation.

-

-

Problem: Presence of Bis-Adduct

-

Problem: Hydrolysis of Ester

-

Cause: Moisture in reagents or solvent.

-

Fix: Use anhydrous methanol and store the product under nitrogen/argon in a desiccator.

-

References

-

Microwave-Assisted Michael Addition

-

General Aza-Michael Protocol

-

Dendrimer Synthesis Application

- Title: Synthesis and Characterization of PAMAM Dendrimers with Allyl Surface Groups.

- Source:Journal of Polymer Science Part A: Polymer Chemistry2004, 42(18), 4648-4655.

-

URL:[Link]

-

Chemical Safety Data

- Title: Allylamine - PubChem Compound Summary.

- Source: National Center for Biotechnology Inform

-

URL:[Link]

Sources

- 1. METHYL 3-(N-ALLYLAMINO)PROPIONATE | 37732-74-4 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. CN102320962B - Method for catalytic synthesis of methyl propionate - Google Patents [patents.google.com]

- 4. CN101139298A - Method for preparing 3-(N-methyl-N-pentyl amido) propionate alkoxide - Google Patents [patents.google.com]

- 5. Michael additions of amines to methyl acrylates promoted by microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Methyl 3-(N-allylamino)propionate

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the solubility and stability of methyl 3-(N-allylamino)propionate. Given the limited publicly available data on this specific molecule, this document outlines a systematic approach based on established principles of physical chemistry and analytical science to characterize its behavior in various environments.

Introduction to Methyl 3-(N-allylamino)propionate

Methyl 3-(N-allylamino)propionate is an organic molecule featuring a secondary amine and a methyl ester functional group. Its chemical structure suggests a unique combination of polarity and reactivity that necessitates a thorough investigation of its solubility and stability, particularly for applications in pharmaceutical and chemical research.

Table 1: Physicochemical Properties of Methyl 3-(N-allylamino)propionate

| Property | Value | Source |

| CAS Number | 37732-74-4 | [1][2] |

| Molecular Formula | C7H13NO2 | [1] |

| Molecular Weight | 143.18 g/mol | |

| Appearance | Light Yellow Oil | [3] |

| Known Solvents | Chloroform, Methanol | [3][1] |

Theoretical Considerations for Solubility and Stability

The solubility and stability of methyl 3-(N-allylamino)propionate are dictated by its constituent functional groups: the secondary amine and the methyl ester.

Solubility Profile

The presence of both a hydrogen bond donor/acceptor (the secondary amine) and a polar ester group suggests that methyl 3-(N-allylamino)propionate will exhibit solubility in a range of organic solvents. Its solubility in aqueous media is expected to be pH-dependent due to the basic nature of the amine group. At acidic pH, protonation of the amine will likely increase aqueous solubility. Conversely, in non-polar organic solvents, the neutral form of the molecule will be more soluble. The allyl group and the hydrocarbon backbone contribute to its lipophilicity.

Stability Profile

The primary degradation pathways for methyl 3-(N-allylamino)propionate are anticipated to be hydrolysis of the ester linkage and oxidation of the secondary amine.

-

Ester Hydrolysis : This is a common degradation pathway for esters and can be catalyzed by both acids and bases.[4][5][6][7] Acid-catalyzed hydrolysis is a reversible reaction that yields the corresponding carboxylic acid and methanol.[4][6][7] Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that produces the carboxylate salt and methanol.[4][5][6] The rate of hydrolysis is influenced by pH and temperature.

-

Amine Oxidation : Secondary amines can be susceptible to oxidation, which can lead to the formation of various degradation products.[8] The presence of the allyl group might also introduce additional routes for degradation through reactions involving the double bond.

Experimental Design for Solubility and Stability Assessment

A systematic approach is required to experimentally determine the solubility and stability of methyl 3-(N-allylamino)propionate. The following sections outline detailed protocols for these investigations.

Analytical Method Development

A robust analytical method is crucial for the accurate quantification of methyl 3-(N-allylamino)propionate in various matrices. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

Protocol 1: HPLC Method Development

-

Column Selection : A C18 reversed-phase column is a good starting point.

-

Mobile Phase : A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) is recommended.

-

Detection : A UV detector set at an appropriate wavelength (determined by UV scan of the pure compound) should be used.

-

Method Validation : The method should be validated for linearity, accuracy, precision, and specificity according to established guidelines.

Solubility Determination

The solubility of methyl 3-(N-allylamino)propionate should be determined in a range of solvents relevant to its potential applications.

Protocol 2: Equilibrium Solubility Measurement

-

Solvent Selection : A diverse set of solvents should be chosen, including:

-

Aqueous buffers at different pH values (e.g., pH 3, 5, 7, 9)

-

Polar protic solvents (e.g., ethanol, isopropanol)

-

Polar aprotic solvents (e.g., acetonitrile, DMSO)

-

Non-polar solvents (e.g., hexane, toluene)

-

-

Equilibration : An excess amount of methyl 3-(N-allylamino)propionate is added to a known volume of each solvent in a sealed vial. The vials are then agitated at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

-

Sample Preparation : The saturated solutions are filtered to remove undissolved solid.

-

Quantification : The concentration of the dissolved compound in the filtrate is determined using the validated HPLC method.

Table 2: Example of a Solubility Data Summary Table

| Solvent | pH (for aqueous) | Temperature (°C) | Solubility (mg/mL) |

| Water | 3.0 | 25 | |

| Water | 5.0 | 25 | |

| Water | 7.0 | 25 | |

| Water | 9.0 | 25 | |

| Ethanol | - | 25 | |

| Acetonitrile | - | 25 | |

| Hexane | - | 25 |

Stability Studies

A comprehensive stability study should evaluate the impact of pH, temperature, and light on the degradation of methyl 3-(N-allylamino)propionate.

Protocol 3: Forced Degradation Study

-

Stress Conditions : Prepare solutions of methyl 3-(N-allylamino)propionate in various media and expose them to the following conditions:

-

Acidic Hydrolysis : 0.1 M HCl at elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis : 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidative Degradation : 3% H2O2 at room temperature.

-

Thermal Degradation : Solid compound and solution stored at elevated temperature (e.g., 60 °C).

-

Photostability : Solution exposed to light (ICH Q1B guidelines).

-

-

Time Points : Samples should be collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis : Analyze the samples using the validated HPLC method to determine the remaining concentration of the parent compound and to detect the formation of degradation products.

Protocol 4: Long-Term Stability Study

-

Storage Conditions : Store samples of methyl 3-(N-allylamino)propionate under controlled temperature and humidity conditions as per ICH guidelines (e.g., 25 °C/60% RH, 40 °C/75% RH).[9]

-

Time Points : Samples should be analyzed at predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months).

-

Analysis : Use the validated HPLC method to assess the purity and potency of the compound over time.

Visualization of Workflows

Caption: Workflow for conducting stability studies.

Conclusion

This technical guide provides a comprehensive roadmap for the systematic investigation of the solubility and stability of methyl 3-(N-allylamino)propionate. By following the outlined experimental protocols and employing robust analytical methods, researchers can generate the critical data necessary to understand the physicochemical properties of this compound. This information is essential for its successful application in research and development, ensuring its quality, efficacy, and safety.

References

-

Chemistry LibreTexts. (2022, January 31). 11.9: Hydrolysis of Esters. [Link]

-

Pearson. Write a mechanism for each of the following reactions: a. the uncatalyzed hydrolysis of methyl propionate. [Link]

-

Wikipedia. Hydrolysis. [Link]

-

Shanghai Huicheng Biological Technology Co., Ltd. Methyl 3-(N-Allylamino)propionate. [Link]

-

Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. [Link]

-

Oldenhuis, N. J., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. PNAS, 114(50), 13149-13153. [Link]

-

The Basics of General, Organic, and Biological Chemistry. 15.9 Hydrolysis of Esters. [Link]

-

Hamborg, E. S., & Versteeg, G. F. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 15997-16016. [Link]

-

PubChem. Methyl 3-(methylamino)propanoate. [Link]

-

European Medicines Agency. (2013). Guideline on stability testing for applications for variations to a marketing authorisation. [Link]

Sources

- 1. METHYL 3-(N-ALLYLAMINO)PROPIONATE - Safety Data Sheet [chemicalbook.com]

- 2. METHYL 3-(N-ALLYLAMINO)PROPIONATE | 37732-74-4 [chemicalbook.com]

- 3. Methyl 3-(N-Allylamino)propionate_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Hydrolysis - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to Methyl 3-(N-allylamino)propionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(N-allylamino)propionate is a bifunctional organic molecule containing a secondary amine, an ester, and a terminal alkene. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular architectures. The presence of the reactive allyl group allows for a variety of subsequent chemical transformations, such as metathesis, addition reactions, and polymerization, while the β-amino ester moiety is a common structural motif in many biologically active molecules.

This technical guide provides a comprehensive overview of the physical and spectral properties of Methyl 3-(N-allylamino)propionate. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide combines established synthetic methodologies with predictive modeling to offer a robust profile of the compound. All predicted data should be considered as estimations and validated experimentally.

Synthesis of Methyl 3-(N-allylamino)propionate

The most direct and efficient method for the synthesis of Methyl 3-(N-allylamino)propionate is the aza-Michael addition of allylamine to methyl acrylate.[1][2] This reaction is typically performed without a catalyst or can be promoted by a mild acid or base.[1]

Experimental Protocol: Aza-Michael Addition

1. Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl acrylate (1.0 equivalent).

-

In a dropping funnel, place allylamine (1.0 to 1.2 equivalents).

2. Reaction Execution:

-

Slowly add the allylamine to the stirring methyl acrylate at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 40°C. An ice bath can be used for cooling if necessary.

-

After the addition is complete, allow the mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

3. Work-up and Purification:

-

Once the reaction is complete, remove the excess allylamine and any unreacted methyl acrylate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure Methyl 3-(N-allylamino)propionate as a colorless to light yellow oil.[3]

Diagram of the Synthetic Workflow

Caption: Workflow for the characterization of Methyl 3-(N-allylamino)propionate.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for Methyl 3-(N-allylamino)propionate are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3350 | Weak | N-H stretch (secondary amine) |

| ~3080 | Medium | =C-H stretch (alkene) |

| ~2950, 2850 | Medium | C-H stretch (aliphatic) |

| ~1735-1750 | Strong | C=O stretch (ester) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1170-1200 | Strong | C-O stretch (ester) |

| ~910, 990 | Strong | =C-H bend (out-of-plane, alkene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For Methyl 3-(N-allylamino)propionate (MW: 143.18), the electron ionization (EI) mass spectrum is expected to show the following key fragments:

| m/z | Proposed Fragment |

| 143 | [M]⁺ (Molecular ion) |

| 112 | [M - OCH₃]⁺ |

| 102 | [M - C₃H₅]⁺ (Loss of allyl group) |

| 86 | [CH₂=CH-NH-CH₂-CH₂]⁺ |

| 74 | [H₂N-CH₂-CH₂-COOCH₃]⁺ (McLafferty rearrangement product) or [CH₂(OH)OCH₃]⁺ |

| 57 | [C₃H₅N]⁺ or [C₄H₉]⁺ |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Safety and Handling

While specific toxicity data for Methyl 3-(N-allylamino)propionate is not available, it should be handled with the standard precautions for laboratory chemicals.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes. [4]* Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. [4]* First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists. [4]

Applications in Research and Drug Development

The unique structural features of Methyl 3-(N-allylamino)propionate make it a versatile intermediate in several areas:

-

Scaffold for Biologically Active Molecules: The β-amino ester core is a key component in various pharmaceuticals, including β-lactam antibiotics. [1]* Peptidomimetics: The ability to incorporate this molecule into peptide chains allows for the synthesis of modified peptides with potentially enhanced stability and biological activity.

-

Polymer Chemistry: The terminal alkene functionality can be used for polymerization or for grafting onto other polymer backbones to introduce new properties.

-

Combinatorial Chemistry: The reactive handles (amine and alkene) allow for the generation of diverse libraries of compounds for high-throughput screening in drug discovery.

Conclusion

Methyl 3-(N-allylamino)propionate is a valuable and versatile chemical intermediate with significant potential in synthetic chemistry and drug development. This guide provides a foundational understanding of its synthesis, and predicted physical and spectral properties, offering a starting point for researchers and scientists working with this compound. It is imperative to re-emphasize that the predicted data should be experimentally verified for any critical applications.

References

- Das, B., Banerjee, J., Mahender, G., & Chowdhury, N. (2004). Synthesis of β-Amino Esters via Aza-Michael Addition of Amines to Alkenes Promoted on Silica: A Useful and Recyclable Surface. Synlett, 2004(14), 2630-2632.

- Palomo, C., Oiarbide, M., González-Rego, M. C., Sharma, A. K., García, J. M., Linden, A., & Tello, V. M. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 69(7), 2588–2590.

- Li, J., Chen, D., Liu, Y., & Zhang, H. (2014). A facile synthesis of β-amino carbonyl compounds through an aza-Michael addition reaction under solvent-free conditions. RSC Advances, 4(92), 50743-50747.

- MDPI. (2020).

- TCI Chemicals. (n.d.). SAFETY DATA SHEET.

Sources

- 1. Fast and Accurate Prediction of Refractive Index of Organic Liquids with Graph Machines | MDPI [mdpi.com]

- 2. Combining ab initio and ab initio molecular dynamics simulations to predict the complex refractive indices of organic polymers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. app.nmrium.com [app.nmrium.com]

Methodological & Application

Application Notes and Protocols: The Use of Methyl 3-(N-allylamino)propionate in Advanced Polymer Synthesis

Introduction

In the pursuit of novel polymeric materials with tailored functionalities, the strategic design of monomers is paramount. Methyl 3-(N-allylamino)propionate (MAAP) emerges as a highly versatile building block for the synthesis of advanced polymers. This monomer uniquely combines a polymerizable acrylate moiety with a secondary amine and a pendant allyl group. This trifecta of functionalities opens avenues for the creation of polymers with complex architectures and diverse chemical handles for post-polymerization modification. Such polymers are of significant interest to researchers, scientists, and drug development professionals for applications ranging from smart hydrogels and drug delivery systems to advanced coatings and biomaterials.

The secondary amine in the MAAP structure can impart pH-responsiveness and serve as a site for further functionalization. The allyl group, on the other hand, is a valuable handle for "click" chemistry reactions, such as thiol-ene coupling, allowing for orthogonal modification and cross-linking of the polymer chains. This dual functionality makes poly(Methyl 3-(N-allylamino)propionate) (PMAAP) and its copolymers highly attractive for creating sophisticated materials.

This document provides a comprehensive guide to the synthesis of the MAAP monomer and its subsequent polymerization via state-of-the-art controlled radical polymerization techniques: Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization. We delve into the causality behind experimental choices and provide detailed, step-by-step protocols to enable researchers to confidently incorporate this functional monomer into their polymer designs.

Part 1: Synthesis of Methyl 3-(N-allylamino)propionate (MAAP) Monomer

The most direct and atom-economical route to Methyl 3-(N-allylamino)propionate is the aza-Michael addition of allylamine to methyl acrylate.[1] This reaction is typically efficient and can often be performed under mild conditions.

Scientific Rationale

The aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[2] The reaction is driven by the nucleophilic character of the amine and the electrophilic nature of the β-carbon of the acrylate. While the reaction can proceed without a catalyst, it can be accelerated by the use of mild bases or Lewis acids. For this specific synthesis, a neat reaction or the use of a protic solvent like methanol is proposed to facilitate proton transfer steps.

Experimental Protocol: Aza-Michael Addition

Materials:

-

Allylamine (freshly distilled)

-

Methyl acrylate (inhibitor removed by passing through a column of basic alumina)

-

Methanol (anhydrous, optional solvent)

-

Dichloromethane (DCM)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl acrylate (1.0 eq).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add allylamine (1.1 eq) dropwise to the stirred methyl acrylate. Caution: The reaction can be exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture for 24-48 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or 1H NMR spectroscopy.

-

Upon completion, if a solvent was used, remove it under reduced pressure.

-

Dissolve the crude product in dichloromethane and wash with brine (saturated aqueous NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure Methyl 3-(N-allylamino)propionate.

Characterization:

The structure and purity of the synthesized monomer should be confirmed by:

-

1H NMR and 13C NMR Spectroscopy: To verify the chemical structure.

-

FT-IR Spectroscopy: To identify characteristic functional groups (e.g., C=O of the ester, N-H of the secondary amine, C=C of the allyl group).

-

Mass Spectrometry: To confirm the molecular weight.

Part 2: Polymerization of Methyl 3-(N-allylamino)propionate

Controlled radical polymerization (CRP) techniques are essential for synthesizing well-defined polymers from MAAP with controlled molecular weights and narrow molecular weight distributions (low dispersity, Đ). Both ATRP and RAFT are well-suited for this purpose due to their tolerance to a wide range of functional groups, including amines and allyl moieties.[3]

Section 2.1: Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust CRP method that utilizes a transition metal complex (typically copper-based) to reversibly activate and deactivate propagating polymer chains.[4] Its tolerance to functional groups makes it a prime candidate for the polymerization of MAAP.[3]

Causality of Experimental Choices:

-

Catalyst System: A copper(I) bromide (CuBr) catalyst is commonly used. The choice of ligand is critical to solubilize the copper salt and tune its reactivity. For monomers containing amines, a ligand that forms a stable complex with copper and is not easily displaced by the amine on the monomer is crucial. Tris(2-(dimethylamino)ethyl)amine (Me6TREN) or N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) are excellent choices.

-

Initiator: An alkyl halide initiator determines the number of growing polymer chains. Ethyl α-bromoisobutyrate (EBiB) is a common and efficient initiator for acrylates.

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is suitable to dissolve the monomer, polymer, and catalyst complex.

-

Temperature: The polymerization is typically conducted at moderate temperatures (e.g., 50-70 °C) to ensure a controlled reaction rate and minimize side reactions.

Caption: Workflow for ATRP of MAAP.

Materials:

-

Methyl 3-(N-allylamino)propionate (MAAP)

-

Ethyl α-bromoisobutyrate (EBiB)

-

Copper(I) bromide (CuBr)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Neutral alumina

-

Methanol

-

Hexanes (cold)

Procedure:

-

In a Schlenk flask, add CuBr (1.0 eq relative to initiator).

-

Add the MAAP monomer (e.g., 100 eq) and anhydrous DMF.

-

Add PMDETA (1.1 eq relative to CuBr).

-

Stir the mixture to allow the catalyst to dissolve.

-

Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

After the final thaw, backfill the flask with nitrogen or argon.

-

Using a degassed syringe, add the initiator EBiB (1.0 eq).

-

Place the flask in a preheated oil bath at 60 °C and stir.

-

Monitor the polymerization by taking samples periodically and analyzing monomer conversion by 1H NMR.

-

Once the desired conversion is reached, quench the polymerization by opening the flask to air and diluting with a small amount of methanol.

-

To remove the copper catalyst, pass the polymer solution through a short column of neutral alumina.

-

Precipitate the purified polymer by adding the solution dropwise into a large volume of cold hexanes.

-

Decant the solvent and re-dissolve the polymer in a minimal amount of methanol and re-precipitate.

-

Collect the polymer and dry under vacuum at room temperature.

Quantitative Data Summary (ATRP):

| Parameter | Value | Rationale |

| [MAAP]:[EBiB]:[CuBr]:[PMDETA] | 100:1:1:1.1 | Controls molecular weight and ensures a controlled polymerization. Excess ligand prevents catalyst deactivation. |

| Solvent | Anhydrous DMF | Good solvent for all components and suitable for ATRP. |

| Temperature | 60 °C | Provides a reasonable polymerization rate while maintaining control. |

| Reaction Time | 2-24 h | Dependent on desired conversion. |

Section 2.2: Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization

RAFT polymerization is another powerful CRP technique that employs a chain transfer agent (CTA) to mediate the polymerization, offering excellent control over the final polymer structure.[5] It is known for its compatibility with a wide array of functional monomers.

Causality of Experimental Choices:

-

RAFT Agent (CTA): The choice of CTA is crucial and depends on the monomer being polymerized. For acrylates, dithiobenzoates or trithiocarbonates are suitable. 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) is a versatile CTA.

-

Initiator: A conventional radical initiator, such as 2,2'-Azobis(2-methylpropionitrile) (AIBN) or 4,4'-Azobis(4-cyanovaleric acid) (V-501), is used in small quantities relative to the CTA.

-

Solvent: A solvent that can dissolve the monomer, polymer, CTA, and initiator is required. Dioxane or DMF are common choices.

-

Temperature: The reaction temperature is chosen based on the decomposition temperature of the initiator (e.g., 60-70 °C for AIBN).

Caption: Key relationships in RAFT polymerization.

Materials:

-

Methyl 3-(N-allylamino)propionate (MAAP)

-

4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN)

-

Anhydrous 1,4-dioxane

-

Methanol

-

Hexanes (cold)

Procedure:

-

In a Schlenk flask, dissolve MAAP (e.g., 100 eq), CPADB (1.0 eq), and AIBN (0.1-0.2 eq relative to CTA) in anhydrous 1,4-dioxane.

-

Perform three freeze-pump-thaw cycles to degas the solution.

-

After the final thaw, backfill the flask with an inert gas (nitrogen or argon).

-

Place the flask in a preheated oil bath at 70 °C.

-

Monitor the reaction by taking aliquots at different time points to determine monomer conversion (by 1H NMR) and molecular weight evolution (by GPC).

-

To stop the polymerization, cool the reaction mixture to room temperature and expose it to air.

-

Precipitate the polymer by adding the reaction mixture dropwise to a large volume of cold hexanes.

-

Redissolve the polymer in a small amount of methanol and re-precipitate into cold hexanes to remove any unreacted monomer and initiator fragments.

-

Collect the polymer by filtration or decantation and dry it under vacuum.

Quantitative Data Summary (RAFT):

| Parameter | Value | Rationale |

| [MAAP]:[CPADB]:[AIBN] | 100:1:0.1 | Controls molecular weight and maintains a high population of living chains. |

| Solvent | Anhydrous 1,4-Dioxane | A suitable solvent for RAFT of many acrylate monomers. |

| Temperature | 70 °C | Appropriate for the thermal decomposition of AIBN. |

| Reaction Time | 4-24 h | Dependent on the target conversion and molecular weight. |

Part 3: Properties and Applications of Poly(Methyl 3-(N-allylamino)propionate)

Polymers derived from MAAP possess a unique combination of functionalities that can be leveraged for various applications.

Properties:

-

pH-Responsiveness: The secondary amine in the side chain can be protonated at low pH, leading to changes in polymer solubility and conformation. This makes PMAAP a "smart" polymer that responds to changes in its environment.

-

Post-polymerization Modification: The pendant allyl groups are readily accessible for a variety of chemical transformations, most notably thiol-ene "click" chemistry.[6] This allows for the straightforward introduction of other functional molecules, such as targeting ligands, drugs, or cross-linking agents. The secondary amine can also be functionalized, for example, through acylation.

-

Biocompatibility: While specific studies on PMAAP are needed, polymers based on acrylates and containing amine functionalities are often explored for biomedical applications.[7]

Potential Applications:

-

Drug Delivery: The pH-responsive nature of PMAAP could be used to design drug carriers that release their payload in the acidic environment of tumors or endosomes. Drugs can be attached via the allyl or amine groups.

-

Gene Delivery: The cationic nature of the protonated amine can facilitate the complexation with negatively charged nucleic acids (siRNA, DNA) for gene delivery applications.

-

Tissue Engineering: The allyl groups can be used for in-situ cross-linking via thiol-ene chemistry to form hydrogels with tunable mechanical properties, suitable for cell encapsulation and tissue scaffolding.

-

Functional Coatings: PMAAP can be grafted onto surfaces to create coatings with tailored properties, such as pH-responsive wettability or the ability to immobilize biomolecules.

Conclusion

Methyl 3-(N-allylamino)propionate is a monomer with significant potential for the synthesis of advanced functional polymers. This guide provides a foundation for its synthesis and controlled polymerization using ATRP and RAFT techniques. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to explore the full potential of this versatile monomer in their respective fields. The resulting polymers, with their combination of pH-responsive and orthogonally modifiable groups, are poised to contribute to the development of next-generation smart materials for a wide range of applications.

References

- Precise synthesis of poly(N-acryloyl amino acid)

-

Atom transfer radical polymerization - Wikipedia. [Link]

-

Synthesis of Novel Poly(ethylene glycol) Derivatives Having Pendant Amino Groups and Aggregating Behavior of Its Mixture with Fatty Acid in Water | Bioconjugate Chemistry - ACS Publications. [Link]

-

Atom Transfer Radical Polymerization | Chemical Reviews - ACS Publications. [Link]

-

The proposed reaction mechanism for the aza-Michael addition of cyclic amine with methyl acrylate over CuBTC - ResearchGate. [Link]

-

ATRP Synthesis and Characterization of αω-allyl-terminated Macromonomers as Precursors for End-linked Gels and Hydrogels | Request PDF - ResearchGate. [Link]

- Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. (URL not available)

-

General approach to prepare polymers bearing pendant isocyanate groups. [Link]

-

Synthesis of N-acryloxysuccinimide copolymers by RAFT polymerization, as reactive building blocks with full control of composition and molecular weights | Request PDF - ResearchGate. [Link]

-

Allyl Halide (Macro)initiators in ATRP: Synthesis of Block Copolymers with Polyisobutylene Segments | Macromolecules - ACS Publications. [Link]

-

First Poly(2-oxazoline)s with Pendant Amino Groups - Technische Universität Dresden. [Link]

-

Synthesis of Polymers Containing Cross-Linkable Groups by Atom Transfer Radical Polymerization: Poly(allyl methacrylate) and Copolymers of Allyl Methacrylate and Styrene | Request PDF - ResearchGate. [Link]

-

Significance of Polymers with “Allyl” Functionality in Biomedicine - PMC - NIH. [Link]

-

Review of Polymerization and Properties of Aminoalkyl Acrylates and Aminoalkyl Methacrylates - DTIC. [Link]

-

Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC. [Link]

-

Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC. [Link]

-

RAFT without an “R-Group”: From Asymmetric Homo-telechelics to Multiblock Step-Growth and Cyclic Block Copolymers | Macromolecules - ACS Publications. [Link]

-

The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials - ResearchGate. [Link]

-

Biodegradable Block Poly(ester amine)s with Pendant Hydroxyl Groups for Biomedical Applications - MDPI. [Link]

-

Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media - MDPI. [Link]

- Thia-Michael Addition in Diverse Organic Synthesis. (URL not available)

-

Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - MDPI. [Link]

-

Tandem Alkylation/Michael Addition Reaction of Dithiocarbamic Acids with Alkyl γ-Bromocrotonates: Access to Functionalized 1,3-Thiazolidine-2-thiones - Organic Chemistry Portal. [Link]

-

Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - MDPI. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Protocol for the Aza-Michael Addition of Methyl 3-(N-allylamino)propionate: Synthesis of a Novel β-Amino Acid Derivative

An Application Note for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The aza-Michael addition stands as a cornerstone reaction in organic synthesis for the formation of carbon-nitrogen bonds, proving especially valuable in the construction of β-amino acid derivatives.[1][2] These motifs are of significant interest in medicinal chemistry and drug development, often serving as key building blocks for peptidomimetics and other biologically active molecules that exhibit enhanced proteolytic stability and unique pharmacological profiles.[3][4][5][6][7] This document provides a detailed experimental protocol for the aza-Michael reaction between Methyl 3-(N-allylamino)propionate (the Michael donor) and a representative Michael acceptor, Methyl Acrylate. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step laboratory procedure, provide guidance on product characterization, and include a troubleshooting guide to address common experimental challenges.

Introduction and Scientific Rationale

The Michael addition, in its broadest sense, describes the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[8][9][10] The aza-Michael variant specifically employs a nitrogen-based nucleophile, such as an amine, to form a new C-N bond at the β-position of the acceptor.[1][11] This reaction is highly atom-economical and is widely used for synthesizing β-amino carbonyl compounds, which are crucial intermediates in pharmaceuticals.[12]

While the reaction can sometimes proceed without a catalyst, it is often sluggish.[13] The use of a mild base catalyst, such as potassium carbonate (K₂CO₃), facilitates the reaction by increasing the nucleophilicity of the amine donor without promoting unwanted side reactions like polymerization of the acceptor.[14]

The target product of this protocol is a diester containing a tertiary amine, a scaffold with potential applications in the development of novel therapeutics, including enzyme inhibitors and unique peptide structures.[4][15] The presence of the allyl group provides a versatile functional handle for further synthetic transformations.

Reaction Mechanism

The base-catalyzed aza-Michael addition follows a straightforward yet elegant mechanism. Although secondary amines like Methyl 3-(N-allylamino)propionate are sufficiently nucleophilic to react directly, a base can facilitate the process. The core mechanism involves the direct nucleophilic attack of the lone pair of electrons on the nitrogen atom to the electrophilic β-carbon of the Michael acceptor.

The key steps are:

-

Nucleophilic Attack: The secondary amine nitrogen of Methyl 3-(N-allylamino)propionate directly attacks the β-carbon of the α,β-unsaturated ester (Methyl Acrylate).

-

Intermediate Formation: This conjugate addition breaks the π-bond of the alkene, pushing electrons to form a resonance-stabilized enolate intermediate.[9][16]

-

Proton Transfer: The enolate intermediate is then protonated by a proton source in the reaction mixture (often trace water or during aqueous workup) to yield the final, neutral 1,4-adduct.[9][14]

Caption: General mechanism of the aza-Michael addition.

Detailed Experimental Protocol

This protocol details the reaction of Methyl 3-(N-allylamino)propionate with Methyl Acrylate on a 10 mmol scale.

Materials and Equipment

| Reagent/Material | M.W. | CAS No. | Amount | Notes |

| Methyl 3-(N-allylamino)propionate | 143.18 | 37732-74-4 | 1.43 g (10 mmol) | Michael Donor |

| Methyl Acrylate | 86.09 | 96-33-3 | 1.03 g (12 mmol) | Michael Acceptor (1.2 equiv.) |

| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 584-08-7 | 2.76 g (20 mmol) | Base Catalyst (2.0 equiv.) |

| Acetonitrile (CH₃CN) | 41.05 | 75-05-8 | 50 mL | Anhydrous Solvent |

| Ethyl Acetate (EtOAc) | - | 141-78-6 | ~150 mL | For extraction |

| Brine (Saturated NaCl solution) | - | - | ~50 mL | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | 7757-82-6 | As needed | Drying agent |

| Equipment | ||||

| 100 mL Round-bottom flask | 1 | |||

| Magnetic stir bar and stir plate | 1 | |||

| Condenser and nitrogen inlet | 1 | |||

| Glass funnel, separatory funnel | 1 each | |||

| Rotary evaporator | 1 | |||

| Flash chromatography setup | 1 |

Step-by-Step Procedure

The overall workflow is designed for efficiency and high yield, from initial setup to final product characterization.

Caption: Experimental workflow from setup to analysis.

-

Reaction Setup:

-

To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (2.76 g, 20 mmol).

-

Add 50 mL of anhydrous acetonitrile to the flask.

-

Add Methyl 3-(N-allylamino)propionate (1.43 g, 10 mmol) to the stirring suspension.

-

Scientist's Note: Adding the solid base first and suspending it in the solvent ensures it is well-dispersed before the reactants are introduced.

-

-

Initiation of Reaction:

-

Slowly add Methyl Acrylate (1.03 g, 12 mmol) dropwise to the reaction mixture at room temperature. A slight excess of the Michael acceptor is used to ensure complete consumption of the donor.

-

Allow the reaction mixture to stir vigorously at room temperature for 24-48 hours.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexanes (e.g., 30:70 v/v).

-

The reaction is complete when the spot corresponding to the starting amine (Methyl 3-(N-allylamino)propionate) is no longer visible.

-

-

Workup and Isolation:

-

Once the reaction is complete, filter the mixture through a pad of Celite or glass wool to remove the solid potassium carbonate.[14]

-

Wash the filter cake with a small amount of ethyl acetate (~10 mL).

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Scientist's Note: This step removes the inorganic base and the bulk of the solvent, leaving the crude product ready for purification.

-

-

Aqueous Extraction:

-

Dissolve the resulting crude residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 25 mL) and brine (1 x 25 mL).[14] This removes any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.[14][15]

-

A gradient elution system, starting with 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate in hexanes, is typically effective for separating the product from any unreacted starting material or byproducts.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product as a colorless or pale yellow oil.

-

Product Characterization

The identity and purity of the final product, Methyl 3-((3-methoxy-3-oxopropyl)(allyl)amino)propanoate, should be confirmed using standard analytical techniques.[15][17][18]

-

¹H NMR (400 MHz, CDCl₃): Expect characteristic peaks for the two different ester methyl groups (~3.6-3.7 ppm, singlets), the allyl group protons (~5.1-5.9 ppm), and the methylene protons of the propionate backbones.

-

¹³C NMR (101 MHz, CDCl₃): Expect signals for the two ester carbonyls (~172 ppm), the carbons of the allyl group, and the various aliphatic carbons.

-

Mass Spectrometry (ESI-MS): Calculate the expected mass for the protonated molecule [M+H]⁺ to confirm the molecular weight of the product.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Reaction is slow or incomplete | 1. Insufficient catalyst activity. 2. Low reaction temperature. 3. Impure reagents (e.g., wet solvent). | 1. Use freshly dried K₂CO₃ or a stronger, non-nucleophilic base like DBU. 2. Gently warm the reaction to 40-50 °C.[14] 3. Ensure all reagents and solvents are anhydrous. |

| Low isolated yield | 1. Incomplete reaction. 2. Product loss during workup/extraction. 3. Difficult chromatographic separation. | 1. Allow the reaction to run for a longer period. 2. Perform extractions carefully; ensure complete phase separation. 3. Optimize the solvent system for chromatography based on TLC analysis. |

| Polymerization of Michael Acceptor | The Michael acceptor (Methyl Acrylate) can polymerize, especially under harsh basic conditions or heat. | 1. Add the acceptor slowly to the reaction mixture. 2. Avoid excessive heating. 3. Use a milder catalyst if polymerization is a significant issue. |

Safety and Handling Precautions

-

Conduct all steps in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Methyl acrylate is volatile, flammable, and a lachrymator. Handle with care.

-

Avoid inhalation, ingestion, or skin contact with all chemicals. Consult the Safety Data Sheet (SDS) for each reagent before use.

References

- Characterization of beta-amino ester enolates as hexamers via 6Li NMR spectroscopy.Journal of the American Chemical Society.

- Michael Reaction.NROChemistry.

- Full mechanism of the aza-Michael reaction, with various possible pathways for proton transfer.

- The plausible reaction mechanism for the aza‐Michael addition catalyzed...

- Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions.PMC.

- N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles.Organic Chemistry Portal.

- Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches.MDPI.

- Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach.Royal Society of Chemistry.

- Catalytic Asymmetric Aza-Michael−Michael Addition Cascade: Enantioselective Synthesis of Polysubstituted 4-Aminobenzopyrans.Organic Letters.

- Biological Applications of β-amino acids and its derivatives.

- Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.

- Michael Addition - Common Conditions.University of Rochester.

- Michael addition reaction.Wikipedia.

- β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review.Hilaris Publisher.

- Structures of β-Amino Ester Enolates: New Strategies Using the Method of Continuous Vari

- Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective.MDPI.

- β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review.

- Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Arom

- Characterization of β-Amino Ester Enolates as Hexamers via 6Li NMR Spectroscopy.Journal of the American Chemical Society.

- Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery.Frontiers.

- Michael Addition.Alfa Chemistry.

- Michael Addition Reaction for the Synthesis of Functionalized Organic Molecules and Their Applications.

- methyl 3-(methylamino)

- Methyl 3-(N-Allylamino)propionate | CAS 37732-74-4.Santa Cruz Biotechnology.

- Michael Addition.Organic Chemistry Portal.

- Michael Addition Reaction Mechanism.Chemistry Steps.

- The Michael Addition Reaction and Conjug

- 22.4 - Michael Additions.YouTube.

- METHYL 3-(N-ALLYLAMINO)PROPIONATE suppliers & manufacturers in China.LookChem.

- Michael Addition Fully Electrify with 3 Main Steps Mechanism!Chemist Wizards.

- Methyl 3-(N-Allylamino)

- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. Michael Addition - Common Conditions [commonorganicchemistry.com]

- 12. N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles [organic-chemistry.org]

- 13. Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches [mdpi.com]

- 14. Michael Reaction | NROChemistry [nrochemistry.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Characterization of beta-amino ester enolates as hexamers via 6Li NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery [frontiersin.org]

Application Note: Methyl 3-(N-allylamino)propionate as a Versatile Building Block in Modern Organic Synthesis

Abstract

Methyl 3-(N-allylamino)propionate is a trifunctional building block possessing a secondary amine, a terminal alkene (allyl group), and a methyl ester. This unique combination of reactive sites makes it an exceptionally versatile precursor for the synthesis of a wide array of complex organic molecules, particularly nitrogen-containing heterocycles such as piperidones, which are prevalent scaffolds in pharmaceuticals and natural products.[1] This guide provides an in-depth exploration of its reactivity, supported by detailed protocols for its synthesis and subsequent transformations, underscoring its utility for researchers in medicinal chemistry and process development.

Physicochemical Properties and Synthesis

Methyl 3-(N-allylamino)propionate is a liquid at room temperature. A summary of its key physical and chemical properties is provided in Table 1.

Table 1. Physicochemical Properties of Methyl 3-(N-allylamino)propionate

| Property | Value | Source |

|---|---|---|

| CAS Number | 37732-74-4 | [2] |

| Molecular Formula | C₇H₁₃NO₂ | [2] |

| Molecular Weight | 143.18 g/mol | Calculated |

| Appearance | Liquid | Inferred |

| Boiling Point | ~180-190 °C (estimated) | N/A |

| Density | ~0.95-1.05 g/mL (estimated) | N/A |

The most direct and atom-economical method for its preparation is the aza-Michael addition of allylamine to methyl acrylate.[3] This reaction can be performed under solvent-free conditions, often promoted by a mild catalyst or a solid support like silica gel, aligning with the principles of green chemistry.[4][5]

Protocol 1: Synthesis via Aza-Michael Addition

This protocol describes a solvent-free synthesis of Methyl 3-(N-allylamino)propionate.

Materials:

-

Allylamine (1.0 eq)

-

Methyl acrylate (1.1 eq)

-

Silica gel (for thin-layer chromatography)

Procedure:

-

In a round-bottom flask, add allylamine.

-

Slowly add methyl acrylate to the flask while stirring at room temperature.

-

Add a catalytic amount of silica gel to the mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, the product can be purified by filtration to remove the silica gel, followed by distillation under reduced pressure. For laboratory scale, direct use of the crude product is often feasible after filtration.

Expected Yield: 85-95%

Causality and Insights: The use of a slight excess of methyl acrylate ensures the complete consumption of the more volatile allylamine. Silica gel acts as a mild Lewis acid, activating the acrylate for nucleophilic attack by the amine.[4] The solvent-free condition is not only environmentally friendly but also drives the reaction to completion by maintaining high reactant concentrations.

Core Reactivity and Synthetic Applications

The synthetic utility of methyl 3-(N-allylamino)propionate stems from the orthogonal reactivity of its three functional groups.

Caption: Key reactive sites in Methyl 3-(N-allylamino)propionate.

Intramolecular Cyclization: The Dieckmann Condensation

A cornerstone application is its use in synthesizing 1-allyl-4-piperidone-3-carboxylate via an intramolecular Dieckmann condensation. This reaction forms the six-membered piperidone ring, a critical intermediate for many pharmaceutical agents.[6] The subsequent hydrolysis and decarboxylation of the β-keto ester intermediate yield 1-allyl-4-piperidone.

Caption: Workflow for the synthesis of 1-Allyl-4-piperidone.

Protocol 2: Synthesis of 1-Allyl-4-piperidone

This two-step protocol details the cyclization and subsequent decarboxylation.

Materials:

-

Methyl 3-(N-allylamino)propionate (1.0 eq)

-

Sodium ethoxide (NaOEt) (1.1 eq)

-

Anhydrous Toluene

-

Hydrochloric acid (aqueous, 6M)

-

Sodium bicarbonate (aqueous, saturated)

-

Dichloromethane (DCM) or Ethyl Acetate

Procedure:

Step 1: Dieckmann Condensation

-

Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Charge the flask with sodium ethoxide and anhydrous toluene.

-

Heat the suspension to reflux.

-

Add a solution of methyl 3-(N-allylamino)propionate in anhydrous toluene dropwise to the refluxing mixture over 1 hour.

-

Continue refluxing for an additional 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature. Quench carefully by slowly adding water.

-

Separate the aqueous layer. This layer contains the sodium salt of the β-keto ester intermediate and is carried forward directly.

Step 2: Hydrolysis and Decarboxylation

-

Transfer the aqueous layer from Step 1 to a round-bottom flask.

-

Add 6M hydrochloric acid until the pH is ~1.

-

Heat the mixture to reflux for 4-6 hours. Carbon dioxide evolution will be observed.

-

Cool the reaction to room temperature and neutralize with saturated sodium bicarbonate solution until pH ~8.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-allyl-4-piperidone.

-

Purify by vacuum distillation or column chromatography.

Expected Yield: 60-75% over two steps.

Trustworthiness and Rationale: The Dieckmann condensation is a robust method for forming five- and six-membered rings.[6] The use of a strong, non-nucleophilic base like sodium ethoxide is crucial for deprotonating the α-carbon to the ester, initiating the cyclization. The subsequent acidic workup and heating efficiently hydrolyze the ester and drive the decarboxylation of the resulting β-keto acid.[6]

Transformations of the Allyl Group

The allyl group serves as a versatile handle for further molecular elaboration. It can be readily deprotected (cleaved) to provide the free secondary amine or participate in a variety of powerful C-C and C-N bond-forming reactions.

Table 2. Representative Transformations of the Allyl Group

| Reaction | Reagents | Product Type | Significance |

|---|---|---|---|

| Deallylation | Pd(PPh₃)₄, Barbituric acid | Free secondary amine | Unveils a reactive site for further functionalization. |

| Heck Coupling | Pd(OAc)₂, PPh₃, Aryl-halide | Arylated piperidone | Introduces aromatic complexity. |

| Olefin Metathesis | Grubbs' Catalyst, Alkene partner | Complex alkenes | Builds larger, functionalized scaffolds. |

| Hydroformylation | Rh(acac)(CO)₂, Syngas (CO/H₂) | Aldehyde | Provides a handle for reductive amination or oxidation. |

Conclusion

Methyl 3-(N-allylamino)propionate is a cost-effective and highly adaptable building block for organic synthesis. Its straightforward preparation via a green aza-Michael addition and its capacity to undergo robust intramolecular cyclization to form the piperidone core make it an invaluable tool for medicinal chemists and drug development professionals. The presence of the allyl group provides an additional layer of synthetic versatility, allowing for late-stage functionalization and the construction of diverse molecular libraries. The protocols outlined herein provide a reliable foundation for leveraging this reagent in complex synthesis campaigns.

References

-

RSC Publishing. (n.d.). An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles. Green Chemistry. [Link]

-

Palomo, C., Oiarbide, M., & García, J. M. (2004). Asymmetric synthesis of beta-amino esters by aza-Michael reaction of alpha,beta-unsaturated amides using (S,S)-(+)-pseudoephedrine as chiral auxiliary. The Journal of Organic Chemistry, 69(7), 2588–2590. [Link]

-

Mata, Y., & Figueredo, M. (2019). Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach. RSC Advances, 9(1), 1-10. [Link]

-

ResearchGate. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S, S)-(+)-Pseudoephedrine as Chiral Auxiliary. [Link]

-

Buffat, M. G. (2002). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 58(44), 8829-8864. [Link]

-

Chemistry Stack Exchange. (2024). 3,3'-methylimino-di-propionic acid diethyl ester, to 1-Methyl-4-piperidone, via an Intermediate. [Link]

-

HuiCheng Biotech. (n.d.). Methyl 3-(N-Allylamino)propionate. [Link]

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. Methyl 3-(N-Allylamino)propionate_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 3. Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02006A [pubs.rsc.org]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

step-by-step synthesis of Methyl 3-(N-allylamino)propionate derivatives

Application Note: Controlled Synthesis of Methyl 3-(N-allylamino)propionate Scaffolds via Aza-Michael Addition

Abstract & Scope

This application note details the optimized protocol for the synthesis of Methyl 3-(N-allylamino)propionate (CAS: N/A for specific derivative, generic class

The core challenge in this synthesis is the chemoselectivity between the mono-adduct (secondary amine) and the bis-adduct (tertiary amine). Standard protocols often yield mixtures. This guide provides a "High-Selectivity Kinetic Control" method to maximize mono-addition yields (>85%) without complex chromatographic separations.

Scientific Background: The Aza-Michael Paradigm

The synthesis relies on the Aza-Michael addition , a conjugate addition of a nucleophilic amine to an electron-deficient alkene (

Mechanism:

The lone pair of the primary amine (allylamine) attacks the

The Selectivity Problem: The product (secondary amine) is often more nucleophilic than the starting material (primary amine) due to the inductive effect of the alkyl group. This leads to a competitive second addition, forming the undesired bis-adduct (tertiary amine).

Mechanism Diagram:

Figure 1: Mechanistic pathway of Aza-Michael addition highlighting the branch point for over-alkylation.

Critical Process Parameters (CPPs)

To ensure "Trustworthiness" and reproducibility, the following parameters must be strictly controlled:

| Parameter | Specification | Rationale |

| Stoichiometry | Amine:Acrylate (4:1 to 10:1) | High excess of amine statistically favors the collision of acrylate with primary amine rather than the product (secondary amine). |

| Temperature | -10°C to 0°C | Kinetic control. Lower temperatures reduce the reaction rate difference between primary and secondary amines, favoring the initial attack. |

| Addition Mode | Inverse Addition | Acrylate must be added dropwise to the Amine. This ensures the concentration of acrylate is always low relative to the amine. |

| Inhibitor | MEHQ (10-50 ppm) | Methyl acrylate polymerizes easily. Ensure the commercial reagent contains inhibitor (e.g., 4-methoxyphenol). |

Safety & Handling Protocol

-

Allylamine: Highly toxic (oral/dermal), severe skin irritant, and lachrymator. Use a full-face respirator or work strictly inside a functioning fume hood.

-

Methyl Acrylate: Flammable, lachrymator, potential carcinogen.

-

Exotherm: The reaction is exothermic. Runaway reactions can lead to vaporization of allylamine (bp 53°C).

Experimental Protocol: High-Selectivity Synthesis

Target: Methyl 3-(N-allylamino)propionate Scale: 50 mmol (limiting reagent basis)

Materials

-

Allylamine (Reagent Grade, >98%)

-

Methyl Acrylate (Stabilized with MEHQ)

-

Methanol (Anhydrous - optional, see Note 1)

-

Dichloromethane (DCM) for workup

-

Sodium Sulfate (

)

Step-by-Step Procedure

-

Setup:

-

Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a low-temperature thermometer.

-

Flush the system with Nitrogen (

) to remove moisture, then maintain a static

-

-

Amine Charge:

-

Charge Allylamine (15.0 mL, ~200 mmol, 4.0 equiv) into the flask.

-

Note: If using solvent, add 50 mL Methanol here. For solvent-free (greener/faster), use neat amine.

-

Cool the flask to -10°C using an ice/salt bath.

-

-

Controlled Addition:

-

Charge Methyl Acrylate (4.5 mL, 50 mmol, 1.0 equiv) into the addition funnel.

-

Add the acrylate dropwise over 45–60 minutes.

-

Critical: Monitor internal temperature. Do not allow it to exceed 5°C.

-

-

Reaction Phase:

-

Once addition is complete, allow the mixture to stir at -5°C for 1 hour.

-

Remove the ice bath and allow to warm to Room Temperature (20-25°C). Stir for an additional 2–4 hours.

-

Validation: Take an aliquot for

-NMR. Look for the disappearance of acrylate vinylic protons (6.0–6.4 ppm).

-

-

Workup & Excess Removal:

-

The reaction mixture contains the product and excess allylamine.

-

Rotary Evaporation: Carefully remove the excess allylamine under reduced pressure (keep bath < 40°C due to volatility of allylamine).

-

Safety: The trap will contain toxic allylamine. Dispose of properly.

-

-

Purification:

-

The crude oil is usually >90% pure mono-adduct.

-

Vacuum Distillation: For high purity, distill under high vacuum (< 1 mmHg). The product typically boils at ~60-70°C at 0.5 mmHg (estimated based on MW).

-

Alternative: If bis-adduct is present, flash column chromatography (SiO2, Hexane:EtOAc 8:2 to 1:1) can be used, though amine tailing may occur (add 1%

).

-

Workflow Diagram

Figure 2: Operational workflow for the high-selectivity synthesis protocol.

Characterization Data

Product: Methyl 3-(N-allylamino)propionate

Formula:

| Assay | Expected Signal | Assignment |

| Allyl | ||

| Allyl | ||

| Methyl Ester | ||

| Allyl | ||

| Propionate | ||

| Propionate | ||

| Amine | ||

| IR (Neat) | 1735 | Ester C=O stretch |

| 3300-3400 | Weak N-H stretch |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Bis-Adduct Formation | Amine concentration too low relative to acrylate. | Increase Allylamine equivalents (up to 10eq). Slow down acrylate addition rate. |

| Polymerization (Jelly) | Radical formation in acrylate. | Ensure |

| Low Yield | Volatility of Allylamine. | Use efficient condenser (dry ice/acetone) if refluxing. Seal vessels tightly. |

| Incomplete Reaction | Steric hindrance (unlikely for allylamine) or too cold. | Allow reaction to warm to RT or mild heat (40°C) after initial addition. |

References

-

Ganachaud, F., et al. (2017).[2] "The aza-Michael reaction as a tool for the design of polymer architectures." Progress in Polymer Science, 72, 61–110.[2] Link

-

Roy, D., et al. (2017). "Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS." Polymer Chemistry, 8, 89-97. Link

-

Yadav, J. S., et al. (2003). "Ionic liquids as novel and recyclable reaction media for the aza-Michael reaction."[3] Synlett, 2003(07), 0961-0964. (Demonstrates catalytic alternatives).

-

Fisher Scientific. "Safety Data Sheet: Methyl Acrylate." Link

Sources

Application Notes and Protocols: The Use of Methyl 3-(N-allylamino)propionate in the Preparation of Cross-Linking Agents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the strategic use of Methyl 3-(N-allylamino)propionate as a versatile precursor for the synthesis of novel cross-linking agents. By leveraging the dual functionality of its secondary amine and methyl ester groups, this compound serves as a valuable building block for creating polymers amenable to post-polymerization modification and subsequent cross-linking. This document outlines two primary strategic pathways for the development of cross-linked polymer networks: an amine-centric approach utilizing reaction with epichlorohydrin, and an ester-centric approach involving diamine-mediated amidation. Detailed experimental protocols, mechanistic insights, and data interpretation are provided to guide researchers in harnessing the potential of Methyl 3-(N-allylamino)propionate for applications in drug delivery, biomaterials, and specialty polymer synthesis.

Introduction: The Strategic Advantage of a Bifunctional Precursor

In the realm of polymer chemistry and materials science, the design of cross-linked networks with tailored properties is of paramount importance. The choice of monomer and cross-linking strategy dictates the final material's mechanical strength, thermal stability, and chemical resistance.[1] Methyl 3-(N-allylamino)propionate presents itself as a uniquely advantageous precursor due to its inherent bifunctionality. The presence of a polymerizable allyl group allows for its incorporation into a polymer backbone, while the secondary amine and methyl ester functionalities offer orthogonal handles for subsequent cross-linking reactions.[2] This post-polymerization modification approach provides a high degree of control over the cross-linking density and the final properties of the material.[3]

This guide will explore two distinct, yet complementary, methodologies for the preparation of cross-linked polymers from a Methyl 3-(N-allylamino)propionate-based polymer. The causality behind experimental choices will be elucidated, providing a robust framework for adaptation and optimization in your research.

Safety and Handling of Methyl 3-(N-allylamino)propionate

Prior to commencing any experimental work, it is crucial to review the Safety Data Sheet (SDS) for Methyl 3-(N-allylamino)propionate.

Key Safety Considerations:

-

Flammability: The compound is a flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[4]

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[4]

-

Handling: Work in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[4]

Part I: Synthesis of the Precursor Polymer

The initial step involves the polymerization of Methyl 3-(N-allylamino)propionate to form a linear or lightly branched polymer. The allyl group, while polymerizable, can be prone to degradative chain transfer, which may result in low molecular weight polymers.[4][5] To mitigate this, copolymerization with a more reactive monomer, such as an acrylate, is a recommended strategy.[6][7]